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Experimental Protocols & Workflows

The following section details the standard methodologies used in the cited centanafadine SR clinical trials.

Protocol for Long-Term (52-Week) Safety Study in Adults

1. Study Design

e Type: Phase 3, open-label, multicenter trial [1] [2].

¢ Primary Objective: To assess the long-term safety and tolerability of centanafadine SR 400 mg
TDD in adults with ADHD [1] [2].

e Key Endpoints:

o Safety: Treatment-emergent adverse events (TEAES), clinical laboratories, vital signs,
electrocardiogram (ECG) measures, and suicidal ideation/behavior using the Columbia-Suicide
Severity Rating Scale (C-SSRS) [3] [2].

o Exploratory Efficacy: Change from baseline in Adult Investigator Symptom Rating Scale
(AISRS) total score and Clinical Global Impression of Severity (CGI-S) score [3] [1].

2. Participant (Subject) Selection

¢ Inclusion Criteria: Adults aged 18-55 years meeting DSM-5 criteria for ADHD,; rollover participants
from previous phase 3 trials or newly enrolled (de novo) participants [1] [2].
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e Exclusion Criteria: Uncontrolled comorbid psychiatric disorders, prior failure to benefit from =2
different classes of ADHD therapies, use of prohibited medications, and positive alcohol or drug

screen [1] [2].

3. Dosing & Titration Workflow The dosing schedule for the 52-week study followed a structured titration

and maintenance process, visualized below.

(Study EnroIImenD

Titration Phase
(Days 1-7)
200 mg Total Daily Dose
(100 mg twice daily)

Maintenance Phase
(Day 8 to Week 52)
400 mg Total Daily Dose
(200 mg twice daily)

\
\

Dose Adjustment
Study Completion If tolerability issues occur:
(Week 52) Temporary decrease to
200 mg TDD permitted

Click to download full resolution via product page

4. Assessments & Monitoring

e Schedule: Clinic visits at Weeks 1, 2, 4, 8, 12, 16, 20, 26, 32, 38, 44, and 52/early termination [2].
o Safety Follow-up: A 10-day follow-up period after the last dose, involving telephone calls and a clinic

visit [1] [2].

Efficacy and Safety Data Summary

Quantitative results from clinical trials demonstrate the profile of centanafadine SR.
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Trial Outcome Baseline Score Result at Key Safety Findings
Measure (Mean) Endpoint (Adults)

| Phase 3 (6-Week) - AISRS Total Score [4] | 38.7 (SD: 6.8) | LS Mean Difference vs. Placebo: 200 mg/d:
-3.16 to -4.01 400 mg/d: -2.74 to -4.47 [4] | Mest Common TEAEs (=5%): Insomnia, nausea, diarrhea,
headache [3] [4]. Discontinuation due to TEAEs: 12.3% [3]. Serious AEs: 1.8%, none deemed drug-
related [3]. | | Phase 3 (52-Week) - AISRS Total Score [3] | Not specified | Improvement: Up to 57% from
baseline [3] [1]. | | | Phase 3 (52-Week) - CGI-S Score [3] | Not specified | Improvement: 1.5 points from
baseline [3] [1]. ||

Key Development Insights

For researchers, the centanafadine clinical program offers several critical insights:

¢ Novel Mechanism: As a first-in-class norepinephrine, dopamine, and serotonin reuptake
inhibitor (NDSRI), centanafadine represents a mechanistically distinct alternative to existing
stimulant and non-stimulant ADHD treatments [4] [5].

e Strategic Dosing: The consistent use of a 1-week titration period (200 mg TDD) before achieving
the target 400 mg TDD dose was implemented to improve tolerability [2] [4].

¢ Pediatric Translation: Successful pivotal trials in children and adolescents demonstrate that the
dosing strategy (weight-based) is effective in expanding the treatment to younger populations,
confirming the utility of the compound across age groups [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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